(4-{5-[(3-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)amine
Overview
Description
(4-{5-[(3-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)amine, also known as CBTA, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. CBTA belongs to the class of triazole compounds that have been shown to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of (4-{5-[(3-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)amine is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of enzymes involved in DNA replication and repair, leading to DNA damage and cell death. This compound may also inhibit the activity of proteins involved in cell signaling pathways, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to DNA damage and cell death. This compound may also inhibit the activity of proteins involved in cell signaling pathways, leading to the inhibition of cell growth and proliferation. This compound may also affect the expression of genes involved in cell cycle regulation and apoptosis.
Advantages and Limitations for Lab Experiments
One of the advantages of using (4-{5-[(3-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)amine in lab experiments is its potent anticancer activity against various cancer cell lines. This compound has also been shown to inhibit the growth of cancer cells in vivo. However, one of the limitations of using this compound in lab experiments is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and treatment regimen for this compound.
Future Directions
There are several future directions for the study of (4-{5-[(3-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)amine. One direction is to investigate the potential applications of this compound in combination with other anticancer agents. Another direction is to investigate the potential applications of this compound in other scientific research fields, such as neuroscience and immunology. Further studies are also needed to elucidate the mechanism of action of this compound and to optimize its synthesis method for large-scale production.
Scientific Research Applications
(4-{5-[(3-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)amine has been studied for its potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. This compound has been shown to possess potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of cancer cells in vivo. This compound may act by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle.
properties
IUPAC Name |
4-[5-[(3-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4S/c1-21-15(12-5-7-14(18)8-6-12)19-20-16(21)22-10-11-3-2-4-13(17)9-11/h2-9H,10,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWXIDVRSMNRTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.